molecular formula C10H15BrClN B2691426 [(4-Bromo-2,6-dimethylphenyl)methyl](methyl)amine hydrochloride CAS No. 2248345-98-2

[(4-Bromo-2,6-dimethylphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B2691426
CAS No.: 2248345-98-2
M. Wt: 264.59
InChI Key: PHAHDECBBLLEAI-UHFFFAOYSA-N
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Description

(4-Bromo-2,6-dimethylphenyl)methylamine hydrochloride is a chemical compound with the molecular formula C10H14BrN·HCl. It is a white to off-white crystalline powder that is soluble in water and other polar solvents. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

(4-Bromo-2,6-dimethylphenyl)methylamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the synthesis of complex organic molecules.

    Biology: It is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.

    Medicine: It is used in the development of pharmaceutical compounds and as a precursor for the synthesis of potential drug candidates.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chemical compounds.

Safety and Hazards

The related compound “4-Bromo-2,6-dimethylphenyl isocyanate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,6-dimethylphenyl)methylamine hydrochloride typically involves the reaction of 4-bromo-2,6-dimethylbenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (4-Bromo-2,6-dimethylphenyl)methylamine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,6-dimethylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduction products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other strong oxidizers. The reactions are typically carried out under acidic or basic conditions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and other strong reducers. The reactions are typically carried out under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products formed are substituted derivatives of the original compound.

    Oxidation Reactions: The major products formed are oxides or other oxidation products.

    Reduction Reactions: The major products formed are amines or other reduction products.

Mechanism of Action

The mechanism of action of (4-Bromo-2,6-dimethylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in their activity and subsequent biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

(4-Bromo-2,6-dimethylphenyl)methylamine hydrochloride can be compared with other similar compounds, such as:

    (4-Bromo-2,6-dimethylphenyl)methylamine hydrochloride: This compound has an ethyl group instead of a methyl group, leading to differences in its chemical properties and reactivity.

    (4-Bromo-2,6-dimethylphenyl)methylamine hydrochloride: This compound has a propyl group instead of a methyl group, leading to further differences in its chemical properties and reactivity.

The uniqueness of (4-Bromo-2,6-dimethylphenyl)methylamine hydrochloride lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-(4-bromo-2,6-dimethylphenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.ClH/c1-7-4-9(11)5-8(2)10(7)6-12-3;/h4-5,12H,6H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAHDECBBLLEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CNC)C)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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